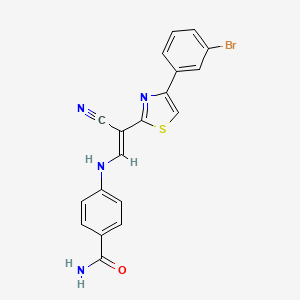

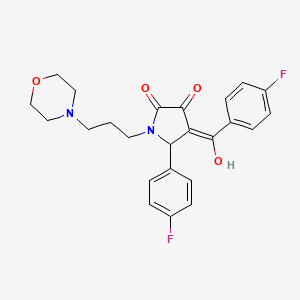

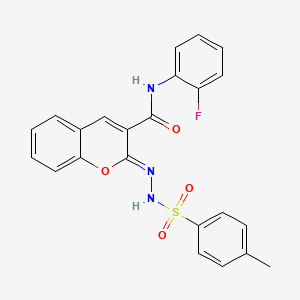

![molecular formula C12H9F6N5OS B2561002 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide CAS No. 329778-24-7](/img/structure/B2561002.png)

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide” is a complex organic molecule. It contains a phenyl ring substituted with two trifluoromethyl groups, a tetraazolyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl groups could introduce steric hindrance and electronic effects that influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl groups might make the phenyl ring less reactive, while the tetraazolyl group could potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups might increase its lipophilicity, affecting its solubility and distribution in different solvents .Scientific Research Applications

Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl motif within this compound plays a crucial role in organocatalysis. Specifically, Schreiner’s thiourea , derived from this compound, has been widely used as an organocatalyst. Its key feature lies in the ability to activate substrates and stabilize developing negative charges (e.g., oxyanions) during chemical reactions. The explicit double hydrogen bonding facilitates this process, making it valuable for promoting organic transformations .

Chemoproteomics and Ligandability Studies

Another application involves 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one , a cysteine-reactive small-molecule fragment derived from a related compound. Researchers use it for chemoproteomic studies, exploring interactions with both traditionally druggable proteins and challenging-to-target proteins. This compound provides insights into protein-ligand interactions and potential drug targets .

Metal- and Catalyst-Free Amidation Reactions

The compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide demonstrates practical utility in amidation reactions. It is synthesized via a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine. Remarkably, this method occurs without the need for metal catalysts or special treatment, even under ambient air conditions .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6N5OS/c1-23-10(20-21-22-23)25-5-9(24)19-8-3-6(11(13,14)15)2-7(4-8)12(16,17)18/h2-4H,5H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLYYGPRIJWVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

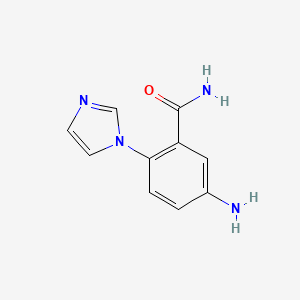

![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2560919.png)

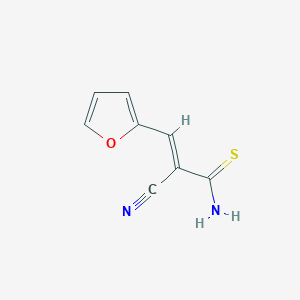

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)

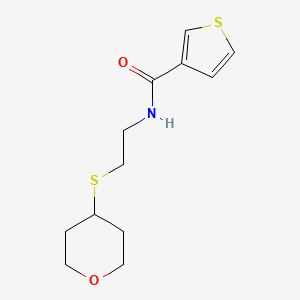

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560935.png)

![2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2560936.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2560939.png)